

4-Phenylpyridin-3-ol chemical properties and structure

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Compound of Interest

Compound Name: 4-Phenylpyridin-3-ol

Cat. No.: B009683

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4-Phenylpyridin-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of **4-Phenylpyridin-3-ol**. Due to the limited availability of experimental data for this specific compound, this guide combines known information with predicted data derived from analogous compounds and computational models. All predicted data should be verified through experimental analysis.

Core Chemical Properties

4-Phenylpyridin-3-ol, with the CAS number 101925-26-2, is a heterocyclic compound featuring a phenyl group substituted on a pyridine ring, which also contains a hydroxyl group.^[1]
^[2] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO	[1][2]
Molecular Weight	171.199 g/mol	[1][2][3]
Predicted Boiling Point	373.8 °C at 760 mmHg	[4]
Melting Point	Not available	[1]
Density	Not available	[1]
LogP	2.099	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	1	[3]

Chemical Structure

The structure of **4-Phenylpyridin-3-ol** combines a pyridine ring with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position.

Identifier	String
SMILES	<chem>OC1=C(C=CN=C1)C2=CC=CC=C2</chem>
InChI	InChI=1S/C11H9NO/c13-10-8-12-6-7-9(10)11-4-2-1-3-5-11/h1-8,13H
InChIKey	SSLNVXAJNXCTNE-UHFFFAOYSA-N

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Phenylpyridin-3-ol** is not readily available in the cited literature, a plausible route is via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. A proposed synthesis is outlined below.

Proposed Synthesis of **4-Phenylpyridin-3-ol** via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving pyridyl and phenyl moieties.

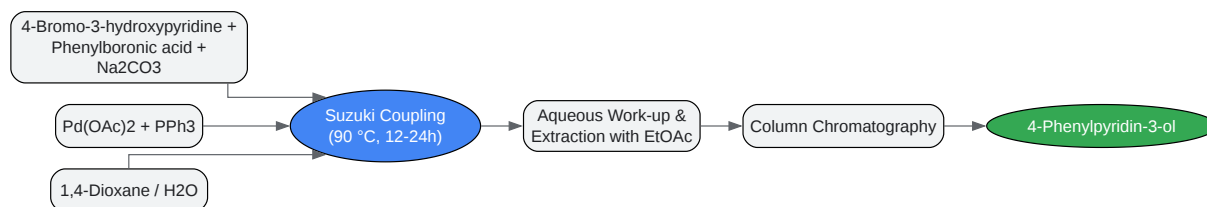
Materials and Reagents:

- 4-Bromo-3-hydroxypyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for eluent

Procedure:

- **Reaction Setup:** In a Schlenk flask, combine 4-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
- **Solvent and Catalyst Addition:** Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. To this mixture, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

- Reaction: Heat the mixture at 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.



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Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of **4-Phenylpyridin-3-ol**.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for **4-Phenylpyridin-3-ol**, the following data are predicted based on its chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.3-8.5	d	1H	H-2 (Pyridine)
~7.2-7.6	m	6H	Phenyl-H & H-6 (Pyridine)
~7.0-7.2	d	1H	H-5 (Pyridine)
~5.0-6.0	br s	1H	-OH

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~155-158	C-3 (Pyridine, C-OH)
~145-148	C-2 (Pyridine)
~140-143	C-6 (Pyridine)
~135-138	C-4 (Pyridine, C-Ph)
~128-130	Phenyl-C
~127-129	Phenyl-C
~125-127	Phenyl-C (ipso)
~120-123	C-5 (Pyridine)

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
171	High	[M] ⁺ (Molecular Ion)
170	Moderate	[M-H] ⁺
142	Moderate	[M-CHO] ⁺
115	Moderate	[M-C ₂ H ₂ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

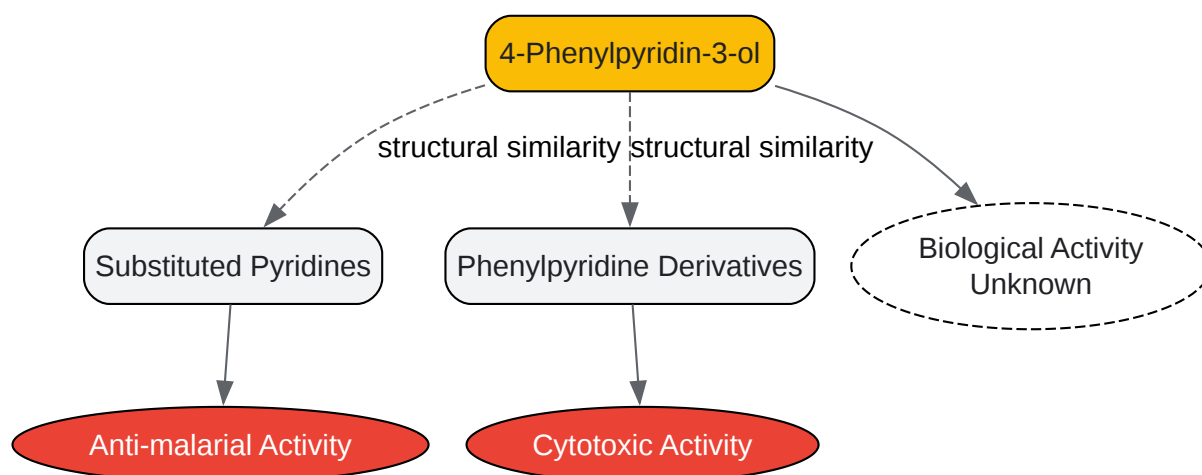
Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad	O-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
1550-1620	Strong	C=C and C=N Stretch (Aromatic Rings)
1450-1500	Medium	Aromatic Ring Skeletal Vibrations
1200-1300	Strong	C-O Stretch
700-800	Strong	C-H Bending (Aromatic)

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of **4-Phenylpyridin-3-ol**. However, the broader class of phenylpyridine and hydroxypyridine derivatives has been investigated for various biological activities. For instance, some substituted pyridine derivatives have shown potential as anti-malarial agents.[5] Additionally, other complex molecules containing a phenylpyridine scaffold have been explored for their cytotoxic activity against cancer cell lines.[6] It is important to note that these activities are for related but structurally different

compounds, and any potential biological role of **4-Phenylpyridin-3-ol** would require dedicated experimental investigation.



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Figure 2: Inferred potential biological activities based on analogous structures.

Conclusion

4-Phenylpyridin-3-ol is a compound for which there is a notable lack of comprehensive experimental data in publicly accessible scientific literature. This guide provides a summary of its known structural and basic chemical properties, supplemented with predicted spectroscopic data and a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, encouraging further experimental investigation to fully characterize this molecule and explore its potential applications.

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